![molecular formula C23H18N4O B15017433 N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide](/img/structure/B15017433.png)
N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide is a compound that belongs to the class of hydrazones. Hydrazones are organic compounds characterized by the presence of the functional group R1R2C=NNH2.
Métodos De Preparación
The synthesis of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide typically involves the formation of Schiff bases. The process begins with the reaction between phenylhydrazine and substituted ketones to form the pyrazole moiety. This is followed by the condensation of the pyrazole derivative with benzohydrazide under acidic or basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Análisis De Reacciones Químicas
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole ring.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide involves its interaction with cellular targets. The compound is known to inhibit specific enzymes and proteins involved in cell proliferation and survival. For instance, it can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell growth .
Comparación Con Compuestos Similares
N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:
N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These compounds share a similar hydrazone structure but differ in their substituents, which can affect their biological activity.
4-hydroxy-N’-[(1E)-substituted-phenylmethylidene]benzohydrazide: These derivatives have additional hydroxyl groups, enhancing their antimicrobial and antioxidant properties.
The uniqueness of N’-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]benzohydrazide lies in its pyrazole moiety, which imparts distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H18N4O |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C23H18N4O/c28-23(19-12-6-2-7-13-19)25-24-16-20-17-27(21-14-8-3-9-15-21)26-22(20)18-10-4-1-5-11-18/h1-17H,(H,25,28)/b24-16+ |
Clave InChI |
GDZIGZUTPLUVHO-LFVJCYFKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


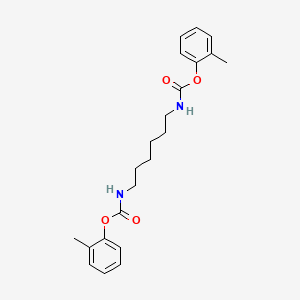
![[3-Amino-7-tert-butyl-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl](4-fluorophenyl)methanone](/img/structure/B15017354.png)
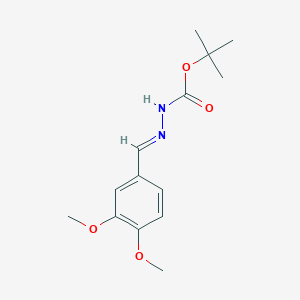
![2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-6-iodophenol](/img/structure/B15017359.png)
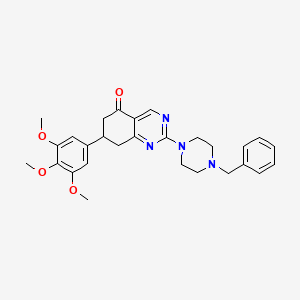
![6-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15017366.png)
![Ethyl 4-[4-(benzyloxy)phenyl]-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B15017371.png)
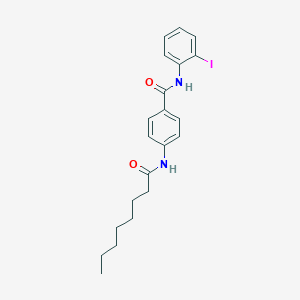
![2-{(E)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B15017389.png)
![diethyl 3,7-dimethylfuro[2,3-f][1]benzofuran-2,6-dicarboxylate](/img/structure/B15017392.png)
![N'~1~,N'~2~-bis{(Z)-[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}ethanedihydrazide](/img/structure/B15017400.png)
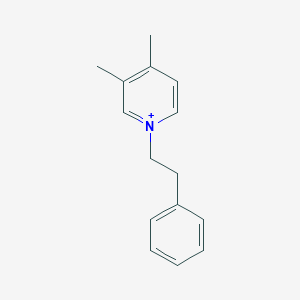
![2-bromo-4-chloro-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]phenol](/img/structure/B15017413.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-benzotriazol-5-yl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B15017416.png)
